N-[4-(dimethylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide
Overview
Description
N-[4-(dimethylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced via a coupling reaction between the quinazolinone core and a suitable butanoyl chloride derivative in the presence of a base such as triethylamine.
Dimethylamino Group Addition: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Dimethylamine, triethylamine, suitable leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Research: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Anti-inflammatory Studies: The compound is investigated for its anti-inflammatory properties, which could be useful in treating inflammatory diseases.
Drug Development: Researchers explore its potential as a lead compound for developing new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and topoisomerases, which are crucial for cell division and DNA replication. By binding to these targets, the compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(4-(dimethylamino)phenyl)-2-(3-methylphenoxy)acetamide
- 4-(dimethylamino)phenyldiphenylphosphine
Uniqueness
N-[4-(dimethylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its specific structural features, such as the presence of the dimethylamino group and the butanamide side chain. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.
Biological Activity
N-[4-(dimethylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 404.5 g/mol. The compound features a quinazolinone moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Property | Value |
---|---|
Molecular Formula | C24H28N4O2 |
Molecular Weight | 404.5 g/mol |
IUPAC Name | This compound |
InChI Key | XDONMSVVLMMOOQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the formation of the quinazolinone core followed by the attachment of the dimethylamino phenyl group. Common methods include:
- Formation of Quinazolinone : This step often employs anthranilic acid derivatives reacted with formamide under high-temperature conditions.
- Amide Bond Formation : The quinazolinone intermediate is reacted with butyric acid derivatives using coupling reagents like EDCI or DCC to form the final product.
Anticancer Properties
Research has indicated that compounds with a similar structure exhibit significant anticancer activity. For instance, studies have shown that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, targeting pathways critical for cancer cell survival.
- Induction of Apoptosis : These compounds can promote programmed cell death in cancer cells, enhancing their therapeutic potential.
A study focusing on related compounds demonstrated that modifications to the quinazoline structure could enhance cytotoxicity against specific cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are well-documented. This compound has shown promise against various bacterial strains, potentially through:
- Disruption of Bacterial Cell Walls : Similar compounds have been reported to interfere with bacterial cell wall synthesis.
- Inhibition of Bacterial Enzymes : Targeting specific enzymes essential for bacterial metabolism could contribute to its antimicrobial efficacy.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to and inhibit enzymes involved in critical cellular processes.
- Receptor Interaction : It might modulate receptor activity on cell surfaces, influencing signal transduction pathways.
- Gene Expression Modulation : The compound could affect gene expression related to cell cycle regulation and apoptosis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar quinazoline derivatives:
- A study published in Bioorganic & Medicinal Chemistry reported that modifications in the side chains significantly affected the anticancer activity against various human cancer cell lines .
- Another research article highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal death, suggesting potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-oxoquinazolin-3-yl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-18(19(25)22-14-9-11-15(12-10-14)23(2)3)24-13-21-17-8-6-5-7-16(17)20(24)26/h5-13,18H,4H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBXRGFFQCFRLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N(C)C)N2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.